
(R)-(+)-8-Hydroxy-DPAT hydrobromide
説明
(R)-(+)-8-Hydroxy-DPAT hydrobromide is an organic molecular entity.
作用機序
Target of Action
The primary target of ®-(+)-8-Hydroxy-DPAT hydrobromide is the 5-HT1A serotonin receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, sleep, and other functions.
Mode of Action
®-(+)-8-Hydroxy-DPAT hydrobromide acts as a full agonist at the 5-HT1A serotonin receptor . This means it binds to the receptor and activates it, leading to an increase in the receptor’s activity. It is the more active enantiomer of 8-OH-DPAT .
Biochemical Pathways
Upon activation of the 5-HT1A receptor, ®-(+)-8-Hydroxy-DPAT hydrobromide can inhibit the release of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior . This suggests that the compound may affect the dopaminergic pathways in the brain.
Pharmacokinetics
It is soluble in water , which could potentially enhance its bioavailability
Result of Action
The activation of the 5-HT1A receptor by ®-(+)-8-Hydroxy-DPAT hydrobromide can lead to various molecular and cellular effects. For instance, it can inhibit the release of dopamine . This could potentially influence behaviors associated with the dopaminergic system, such as reward-motivated behavior.
生化学分析
Biochemical Properties
The primary biochemical role of ®-(+)-8-Hydroxy-DPAT hydrobromide is its interaction with the 5-HT1A serotonin receptor . As a full agonist, it binds to this receptor and induces a cellular response . The nature of these interactions involves the compound binding to the receptor, which triggers a conformational change that allows the receptor to activate its associated G-protein .
Cellular Effects
®-(+)-8-Hydroxy-DPAT hydrobromide has a significant impact on various types of cells and cellular processes. Its activation of the 5-HT1A serotonin receptor influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce hippocampal 5-HT levels following systemic administration in rats in vivo .
Molecular Mechanism
The molecular mechanism of action of ®-(+)-8-Hydroxy-DPAT hydrobromide involves its binding interactions with the 5-HT1A serotonin receptor . Upon binding, it induces a conformational change in the receptor, which allows the receptor to activate its associated G-protein . This leads to a cascade of intracellular events, including changes in gene expression .
Metabolic Pathways
®-(+)-8-Hydroxy-DPAT hydrobromide is involved in the serotonin signaling pathway due to its interaction with the 5-HT1A serotonin receptor
生物活性
(R)-(+)-8-Hydroxy-DPAT hydrobromide, also known as 8-OH-DPAT, is a selective full agonist of the serotonin 5-HT1A receptor. This compound has garnered significant interest in pharmacological research due to its implications in mood regulation, anxiety disorders, and various neurophysiological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and case studies.
- Chemical Name: (±)-8-Hydroxy-2-dipropylaminotetralin hydrobromide
- Molecular Weight: 328.29 Da
- Purity: ≥98%
- Solubility: >10 mg/mL in water at approximately 60°C
(R)-(+)-8-Hydroxy-DPAT acts primarily as a full agonist at the 5-HT1A receptor, mimicking serotonin's effects and leading to various physiological responses through G protein-coupled signaling pathways. This activation results in alterations in neuronal activity and neurotransmitter release, particularly in regions such as the hippocampus, which is crucial for learning and memory.
Biological Activity Overview
The compound exhibits several key biological activities:
- 5-HT1A Receptor Agonism: As a potent agonist, (R)-(+)-8-Hydroxy-DPAT significantly influences serotonin pathways, contributing to mood enhancement and anxiolytic effects.
- Reduction of Hippocampal Serotonin Levels: Systemic administration has been shown to decrease hippocampal serotonin levels in animal models, indicating its role in modulating serotonergic transmission .
- Antipsychotic Effects: In combination with other pharmacological agents, (R)-(+)-8-Hydroxy-DPAT has demonstrated antipsychotic-like effects in social interaction tests involving rat models .
Table 1: Summary of Key Studies Involving this compound
Case Studies
- Antidepressant-Like Activity : In a study assessing the antidepressant potential of various compounds, (R)-(+)-8-Hydroxy-DPAT was administered to mice subjected to forced swim tests and tail suspension tests. Results indicated a significant decrease in immobility time, suggesting antidepressant-like effects .
- Behavioral Modulation : Another study focused on the impact of (R)-(+)-8-Hydroxy-DPAT on aggressive behavior and food intake during deprivation conditions. The compound was found to modify sensitivity at the 5-HT1A receptor, leading to decreased aggressive tendencies .
Q & A
Basic Research Questions
Q. How can the selectivity of (R)-(+)-8-Hydroxy-DPAT hydrobromide for 5-HT1A receptors be validated experimentally?
To confirm selectivity, use competitive binding assays against a panel of serotonin receptor subtypes (e.g., 5-HT1B, 5-HT2A, 5-HT7). The compound exhibits ~1,000-fold selectivity for 5-HT1A over other 5-HT1 subtypes, as demonstrated by pIC50 values (8.19 for 5-HT1A) . Cross-reactivity with 5-HT7 receptors should be tested using antagonists like SB 258719 to isolate 5-HT1A-mediated effects (e.g., in respiratory or locomotor assays) .
Q. What are the standard dosing protocols for this compound in rodent behavioral assays?
In mice and rats, systemic doses range from 0.01–0.1 mg/kg (intraperitoneal or subcutaneous administration). Lower doses (0.01 mg/kg) are often used to avoid off-target effects, while higher doses (0.1 mg/kg) may induce paradoxical responses due to receptor desensitization . Pre-treatment times vary: 15–45 minutes before behavioral tests, depending on the endpoint (e.g., 15 minutes for locomotor activity, 45 minutes for cognitive tasks) .
Q. How should solubility and stability be optimized for in vitro studies?
The compound is soluble in water (up to 20 mM) and DMSO (50 mg/mL). For long-term storage, lyophilized powder should be stored at -20°C, while stock solutions in DMSO are stable at -80°C for 1 year. Avoid repeated freeze-thaw cycles to prevent degradation .
Q. What controls are essential to confirm 5-HT1A-specific effects in behavioral models?
Include a 5-HT1A antagonist (e.g., WAY100635 at 0.1 mg/kg) to block the compound’s effects. For example, in MK-801-induced hyperlocomotion assays, pre-treatment with WAY100635 should abolish the antipsychotic-like activity of this compound .
Advanced Research Questions
Q. How can synergistic interactions between this compound and mGlu4 receptor modulators be systematically evaluated?
Use sub-effective doses of both compounds in combination. For example:
- Administer this compound (0.01 mg/kg) with a subthreshold dose of an mGlu4 PAM (e.g., Lu AF21934 at 2 mg/kg).
- Assess antipsychotic-like effects in paradigms such as the spatial delayed alternation test. Two-way ANOVA with post hoc Newman-Keuls tests is critical to identify interaction effects (e.g., F(1,28)=13.32; P<0.001) .
Q. How should batch-to-batch variability in peptide content and purity be addressed for sensitive bioassays?
Request additional quality control (QC) analyses from suppliers:
- Peptide content quantification : Ensures consistent molar concentrations across batches.
- Residual solvent analysis : Verify TFA removal (<1%) for cell-based assays.
- HPLC-MS validation : Confirm purity >98% to minimize confounding impurities .
Q. What experimental strategies resolve dose-dependent reversal of antipsychotic effects observed at higher doses?
Higher doses (e.g., 0.1 mg/kg) may activate presynaptic 5-HT1A autoreceptors, reducing serotonin release and counteracting therapeutic effects. To mitigate this:
- Use lower doses (0.01 mg/kg) in combination therapies (e.g., with mGlu4 modulators).
- Employ microdialysis to monitor extracellular 5-HT and dopamine levels in real time, as demonstrated in MK-801-induced neurotransmitter release models .
Q. How can the compound’s pharmacokinetic profile influence experimental design?
The reported half-life of 1.5 hours necessitates precise timing for behavioral or neurochemical assays. For chronic studies, consider twice-daily dosing to maintain stable receptor engagement. Plasma and tissue pharmacokinetics should be validated via LC-MS/MS, particularly when studying blood-brain barrier penetration .
Q. What statistical approaches are recommended for analyzing interaction effects in complex behavioral assays?
- Two-way ANOVA : To assess main effects and interactions (e.g., drug × dose).
- Repeated-measures ANOVA : For longitudinal neurotransmitter data (e.g., microdialysis time courses).
- Post hoc corrections : Newman-Keuls or Tukey-Kramer tests for multiple comparisons, as applied in locomotor hyperactivity and novel object recognition studies .
Q. Methodological Tables
Table 1. Key Pharmacodynamic Parameters
Parameter | Value | Reference |
---|---|---|
pIC50 (5-HT1A) | 8.19 | |
Selectivity (5-HT1A:5-HT1) | ~1,000-fold | |
Effective Dose (rodents) | 0.01–0.1 mg/kg | |
Half-life | 1.5 hours |
Table 2. Example Synergy Study Design
Group | Treatment | Outcome Measure |
---|---|---|
Control | Vehicle | Baseline locomotor activity |
MK-801 | 0.3 mg/kg | Hyperactivity induction |
MK-801 + LSP1-2111 | 2 mg/kg (mGlu4 agonist) | Partial attenuation |
MK-801 + 8-OH-DPAT | 0.01 mg/kg | No effect |
MK-801 + LSP1-2111 + 8-OH-DPAT | Combined sub-effective doses | Full attenuation |
特性
IUPAC Name |
(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATPBOZTBNNDLN-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474688 | |
Record name | R-(+)-8-Hydroxy-DPAT hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78095-19-9 | |
Record name | (+)8-OH-DPAT hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078095199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-(+)-8-Hydroxy-DPAT hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-8-Hydroxy-DPAT hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S6YNT39TH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。